5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran)
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Overview
Description
5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) involves multiple steps, typically starting with the preparation of benzofuran derivatives. . This reaction promotes the reductive deoxygenation of carbonyl compounds to olefins, leading to the formation of benzofuran rings.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts such as palladium or copper. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems has further optimized the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzofurans, halobenzofurans.
Scientific Research Applications
5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
2-Methylbenzofuran: A derivative with similar structural features but different biological properties.
5,6-Dihydro-1,2,4,5-tetrazin-1-ium perchlorates: Compounds with similar ring structures but different functional groups and applications.
Uniqueness
5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) stands out due to its unique hexane-3,4-diyl linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3436-82-6 |
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Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-methyl-5-[4-(2-methyl-1-benzofuran-5-yl)hexan-3-yl]-1-benzofuran |
InChI |
InChI=1S/C24H26O2/c1-5-21(17-7-9-23-19(13-17)11-15(3)25-23)22(6-2)18-8-10-24-20(14-18)12-16(4)26-24/h7-14,21-22H,5-6H2,1-4H3 |
InChI Key |
FFXGBNWZSHUVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C2)C)C(CC)C3=CC4=C(C=C3)OC(=C4)C |
Origin of Product |
United States |
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